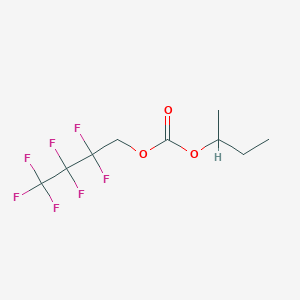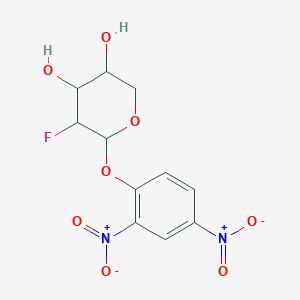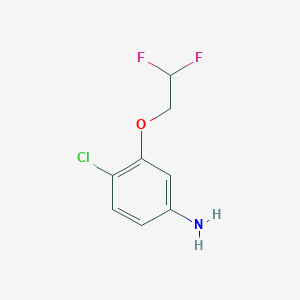
Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- is a fluorinated organic compound with the molecular formula C14H27F5I. It is a clear liquid that is colorless to light yellow or light orange. This compound is known for its unique chemical properties due to the presence of both fluorine and iodine atoms, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- typically involves the fluorination of tetradecane followed by iodination The fluorination process can be achieved using elemental fluorine or other fluorinating agents under controlled conditions
Industrial Production Methods
Industrial production of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- involves large-scale fluorination and iodination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Addition Reactions: The fluorinated carbon atoms can participate in addition reactions with other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetradecane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxygenated compounds.
Scientific Research Applications
Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated molecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and delivery due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluoro-4-iodobutane: A shorter-chain analog with similar fluorinated and iodinated properties.
1,1,1,2,2-Pentafluoro-4-iodohexane: Another analog with a slightly longer carbon chain.
1,1,1,2,2-Pentafluoro-4-iodooctane: A longer-chain analog with similar chemical properties.
Uniqueness
Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. The combination of fluorine and iodine atoms in a longer carbon chain makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
1980063-55-5 |
|---|---|
Molecular Formula |
C14H24F5I |
Molecular Weight |
414.24 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-4-iodotetradecane |
InChI |
InChI=1S/C14H24F5I/c1-2-3-4-5-6-7-8-9-10-12(20)11-13(15,16)14(17,18)19/h12H,2-11H2,1H3 |
InChI Key |
BRMKUHWUGNOVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)


![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)

